E3 ligase Ligand-Linker Conjugate 34
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Overview
Description
E3 ligase Ligand-Linker Conjugate 34 is a part of the proteolysis targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism for protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 34 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the synthesis of the linker and the ligand for the target protein. The final step involves conjugating these three components to form the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their conjugation. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 34 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 34 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new chemical reactions.
Biology: Used to study the ubiquitin-proteasome system and protein-protein interactions.
Medicine: Used in the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new industrial processes and products .
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 34 exerts its effects by inducing the degradation of specific proteins via the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
E3 ligase Ligand-Linker Conjugate 34 is unique in its ability to induce targeted protein degradation. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those based on cereblon, von Hippel-Lindau, and mouse double minute 2 homolog . These compounds differ in their specificity, potency, and the types of proteins they target .
Properties
Molecular Formula |
C26H33N5O6 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
InChI Key |
QEYROCVCLVMJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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